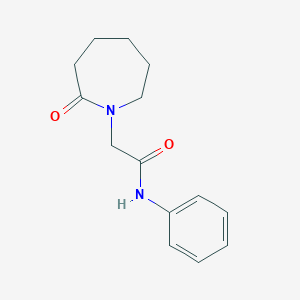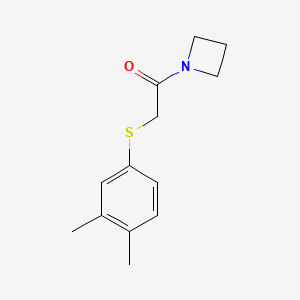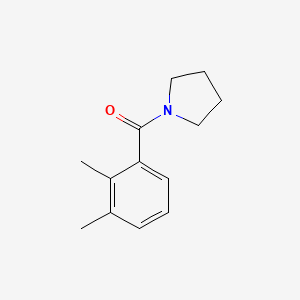
1-(Azetidin-1-yl)-2-(2-fluorophenyl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-1-yl)-2-(2-fluorophenyl)sulfanylethanone, also known as AFSE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(Azetidin-1-yl)-2-(2-fluorophenyl)sulfanylethanone is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to bind to metal ions, which may explain its potential use as a fluorescent probe.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast cancer and lung cancer. This compound has also been shown to selectively bind to metal ions, which may make it useful in detecting metal ions in biological systems.
実験室実験の利点と制限
1-(Azetidin-1-yl)-2-(2-fluorophenyl)sulfanylethanone has several advantages for lab experiments, including its high yield synthesis method and potential use as a fluorescent probe. However, limitations include the lack of understanding of its mechanism of action and potential toxicity.
将来の方向性
For 1-(Azetidin-1-yl)-2-(2-fluorophenyl)sulfanylethanone research include further studies on its anti-cancer activity and potential use as a fluorescent probe. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. This compound may also have potential applications in other fields, such as materials science and catalysis.
合成法
The synthesis of 1-(Azetidin-1-yl)-2-(2-fluorophenyl)sulfanylethanone involves the reaction between 2-fluorobenzene-1-sulfonyl chloride and azetidine in the presence of triethylamine. The reaction yields this compound as a white solid with a high yield.
科学的研究の応用
1-(Azetidin-1-yl)-2-(2-fluorophenyl)sulfanylethanone has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been shown to exhibit promising anti-cancer activity. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
1-(azetidin-1-yl)-2-(2-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNOS/c12-9-4-1-2-5-10(9)15-8-11(14)13-6-3-7-13/h1-2,4-5H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJJYQBZGVCPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)


